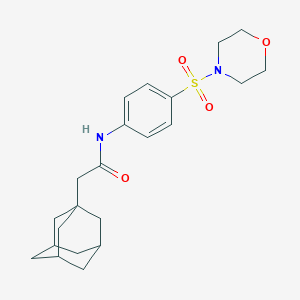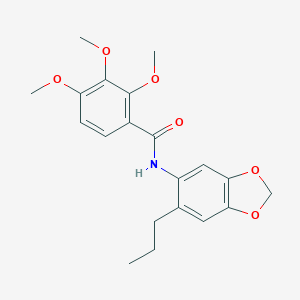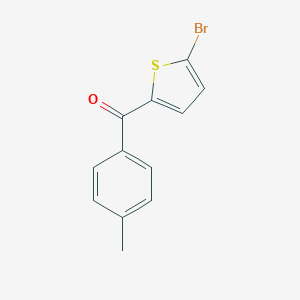
2-(1-adamantyl)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-adamantyl)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide is a complex organic compound characterized by the presence of an adamantyl group and a morpholinosulfonyl phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide typically involves the reaction of 1-adamantanol with 4-bromophenol in the presence of an acid catalyst such as sulfuric acid or methanesulfonic acid. The reaction is carried out in a solvent like dichloromethane at ambient temperature for several hours . Another method involves the use of an acidic ion-exchange resin as a catalyst, which allows the reaction to proceed without the need for solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact.
化学反应分析
Types of Reactions
2-(1-adamantyl)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the adamantyl or phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
2-(1-adamantyl)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
作用机制
The mechanism of action of 2-(1-adamantyl)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The morpholinosulfonyl phenyl group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .
相似化合物的比较
Similar Compounds
2-(1-adamantyl)-4-methylphenol: A derivative of adamantylphenol, used in the synthesis of other complex molecules.
2-(1-adamantyl)-4-bromophenol: An intermediate in the synthesis of adapalene, a drug used in dermatology.
Uniqueness
2-(1-adamantyl)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide is unique due to the presence of both the adamantyl and morpholinosulfonyl phenyl groups, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for various applications.
属性
分子式 |
C22H30N2O4S |
|---|---|
分子量 |
418.6g/mol |
IUPAC 名称 |
2-(1-adamantyl)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C22H30N2O4S/c25-21(15-22-12-16-9-17(13-22)11-18(10-16)14-22)23-19-1-3-20(4-2-19)29(26,27)24-5-7-28-8-6-24/h1-4,16-18H,5-15H2,(H,23,25) |
InChI 键 |
GPFKOSLUODZQGX-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC34CC5CC(C3)CC(C5)C4 |
规范 SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC34CC5CC(C3)CC(C5)C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Methylamino)carbonyl]benzyl 2-thiophenecarboxylate](/img/structure/B496665.png)
![N-[2-(2,3-dichlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide](/img/structure/B496667.png)
![N-[2-[(2,5-dimethylphenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide](/img/structure/B496668.png)
![2,3,4-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B496670.png)





![2-Ethoxy-5-{[4-(1-pyrrolidinylcarbonyl)anilino]sulfonyl}benzamide](/img/structure/B496680.png)
![2-({5-[(2-oxo-2-phenylethyl)thio]-1,3,4-thiadiazol-2-yl}thio)-1-phenylethan-1-one](/img/structure/B496681.png)
![2-chloro-4,5-difluoro-N-[3-(methylsulfonyl)phenyl]benzamide](/img/structure/B496683.png)
![N-[2-(2-chlorophenoxy)ethyl]-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B496685.png)

